molecular formula C17H22ClN3O2 B1521491 4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride CAS No. 1185301-68-1

4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Cat. No. B1521491
CAS RN: 1185301-68-1
M. Wt: 335.8 g/mol
InChI Key: BIPVXVLYZPDEMI-UHFFFAOYSA-N
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Description

4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O2 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with the 1,2,4-oxadiazole moiety have been investigated for their antibacterial and antifungal activities. For instance, a study on Schiff base compounds containing the 1,2,5-oxadiazole ring showed promising antibacterial activity against Staphylococcus aureus and Bacillus cereus. The structural analysis and evaluation of these compounds suggest potential for designing new antibacterial agents leveraging the oxadiazole ring structure (Kakanejadifard et al., 2013).

Antioxidant Properties

The investigation into novel 1,2,4-triazol-5-one derivatives, which share a similar heterocyclic structure with 1,2,4-oxadiazoles, revealed that these compounds possess in vitro antioxidant activities. This suggests that the 1,2,4-oxadiazole derivatives might also exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases (Yüksek et al., 2015).

Antifungal Activity and Molecular Docking

Another study focused on the synthesis of 1,3,4-oxadiazole derivatives and their evaluation against human pathogenic fungal strains. Some of the synthesized compounds exhibited promising antifungal activity. Molecular docking studies further suggested these compounds could be optimized as antifungal drugs (Nimbalkar et al., 2016).

Catalytic Applications

Research on metal-organic frameworks (MOFs) with exposed Mn2+ coordination sites demonstrated that such structures could catalyze the conversion of aldehydes and ketones to their corresponding cyanosilylated products. This study hints at the potential catalytic applications of compounds with similar functionalities, including 1,2,4-oxadiazoles, in organic synthesis and material science (Horike et al., 2008).

properties

IUPAC Name

4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2.ClH/c1-2-9-20(10-13-3-4-13)11-16-18-17(19-22-16)15-7-5-14(12-21)6-8-15;/h5-8,12-13H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPVXVLYZPDEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
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4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
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4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
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4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 5
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4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 6
4-(5-{[(Cyclopropylmethyl)(propyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

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